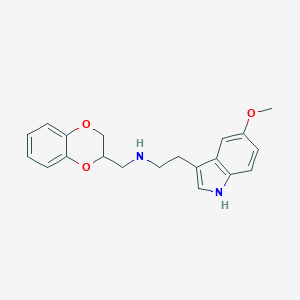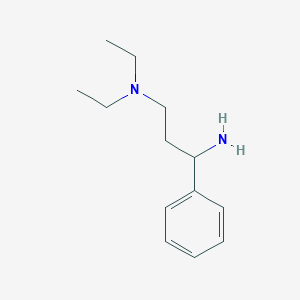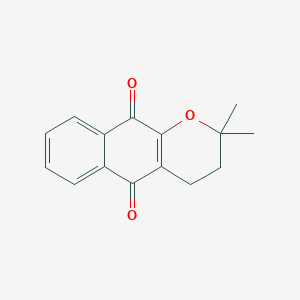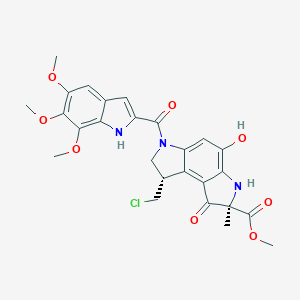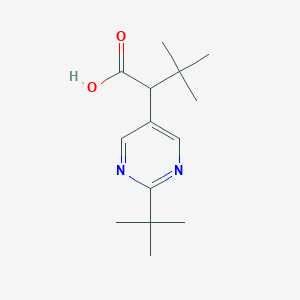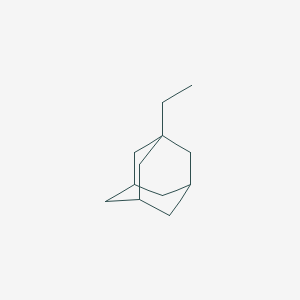
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole, also known as MEODAT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MEODAT belongs to the indole family of compounds and is structurally similar to serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep.
作用机制
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole acts as an agonist at the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the 5-HT2A receptor by 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole leads to the activation of intracellular signaling pathways, resulting in changes in neuronal activity and neurotransmitter release. 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole also acts as an inhibitor of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
生化和生理效应
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has antioxidant and anti-inflammatory properties, which may be due to its ability to inhibit the production of reactive oxygen species and pro-inflammatory cytokines. 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects.
实验室实验的优点和局限性
One of the main advantages of 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole is its ability to selectively activate the 5-HT2A receptor, which is involved in a variety of physiological and pathological processes. 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole is also relatively easy to synthesize and has a high degree of purity. However, one of the limitations of 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole is its potential to cause adverse effects, particularly at high doses. 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has also been shown to have a relatively short half-life, which may limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research on 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole. One area of interest is the development of 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole-based drugs for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole on neuronal activity and neurotransmitter release. Additionally, further research is needed to determine the safety and efficacy of 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole in humans, particularly with regard to its potential for abuse and dependence.
合成方法
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole can be synthesized using a variety of methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. The most commonly used method for synthesizing 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole is the Fischer indole synthesis, which involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst.
科学研究应用
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has been shown to bind to and activate the 5-HT2A receptor, a subtype of serotonin receptor, which is involved in regulating mood, perception, and cognition. 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
916179-44-7 |
|---|---|
产品名称 |
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole |
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC 名称 |
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole |
InChI |
InChI=1S/C18H16N2O2/c1-21-11-3-5-17-13(7-11)15(9-19-17)16-10-20-18-6-4-12(22-2)8-14(16)18/h3-10,19-20H,1-2H3 |
InChI 键 |
MNJAPXVKNJGGLO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CNC4=C3C=C(C=C4)OC |
规范 SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CNC4=C3C=C(C=C4)OC |
同义词 |
5,5’-Dimethoxy-3,3’-bi-1H-indole; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



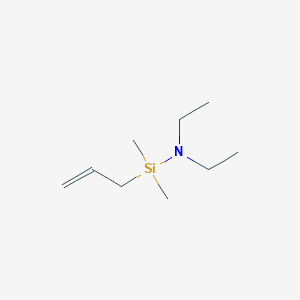
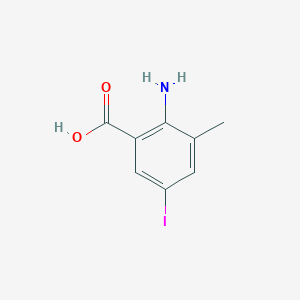
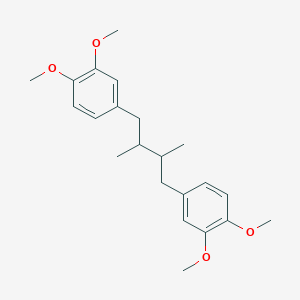
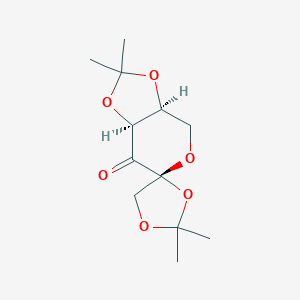
![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester](/img/structure/B50612.png)
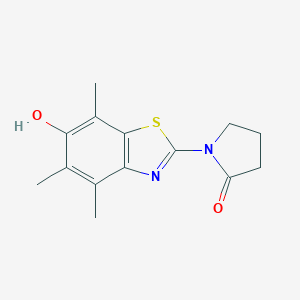
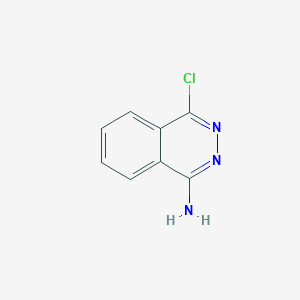
![Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI)](/img/structure/B50618.png)
